sodium;[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl phosphate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ?-NAD+ (sodium salt) involves the synthesis of nicotinamide adenine dinucleotide followed by the introduction of an etheno group to the adenine moiety. This can be achieved through a series of chemical reactions involving nicotinamide, adenine, and other reagents under controlled conditions. The final product is then converted to its sodium salt form for stability and solubility .
Industrial Production Methods: Industrial production of ?-NAD+ (sodium salt) typically involves large-scale chemical synthesis using automated reactors and purification systemsThe product is then purified using techniques such as chromatography and crystallization to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: ?-NAD+ (sodium salt) undergoes various chemical reactions, including:
Oxidation and Reduction: As a cofactor, it participates in redox reactions where it alternates between oxidized and reduced forms.
Substitution Reactions: The etheno group can participate in substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions typically involve the use of nucleophiles and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
?-NAD+ (sodium salt) has a wide range of applications in scientific research, including:
Chemistry:
- Used as a fluorescent probe to study enzyme kinetics and mechanisms.
- Employed in the synthesis of other complex molecules .
Biology:
- Utilized in the study of metabolic pathways involving nicotinamide adenine dinucleotide.
- Helps in understanding the role of nicotinamide adenine dinucleotide in cellular processes .
Medicine:
- Investigated for its potential in diagnosing and monitoring diseases related to nicotinamide adenine dinucleotide metabolism.
- Used in research on aging, cancer, and metabolic disorders .
Industry:
- Applied in the development of biosensors for detecting enzyme activity.
- Used in the production of pharmaceuticals and diagnostic reagents .
Mechanism of Action
?-NAD+ (sodium salt) exerts its effects by acting as a cofactor for various enzymes. It participates in redox reactions, transferring electrons and hydrogen ions between molecules. This process is crucial for energy production and metabolic regulation. The compound also serves as a substrate for enzymes such as sirtuins, poly (ADP-ribose) polymerases, and ADP-ribosyl cyclases, which play significant roles in cellular signaling and DNA repair .
Comparison with Similar Compounds
Nicotinamide adenine dinucleotide (NAD+): The parent compound, involved in similar redox reactions but lacks the etheno group.
Nicotinamide adenine dinucleotide phosphate (NADP+): Similar in structure but contains an additional phosphate group, used in anabolic reactions.
Nicotinamide mononucleotide (NMN): A precursor to nicotinamide adenine dinucleotide, involved in boosting nicotinamide adenine dinucleotide levels.
Uniqueness: ?-NAD+ (sodium salt) is unique due to its fluorescent properties, which make it an excellent probe for studying enzyme activity. The etheno group enhances its stability and allows for specific interactions with target enzymes, making it valuable in both research and industrial applications .
Properties
Molecular Formula |
C23H26N7NaO14P2 |
---|---|
Molecular Weight |
709.4 g/mol |
IUPAC Name |
sodium;[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C23H27N7O14P2.Na/c24-19(35)11-2-1-4-28(6-11)22-17(33)15(31)12(42-22)7-40-45(36,37)44-46(38,39)41-8-13-16(32)18(34)23(43-13)30-10-26-14-20-25-3-5-29(20)9-27-21(14)30;/h1-6,9-10,12-13,15-18,22-23,31-34H,7-8H2,(H3-,24,35,36,37,38,39);/q;+1/p-1/t12-,13-,15-,16-,17-,18-,22-,23-;/m1./s1 |
InChI Key |
DMGKZKQWRUKHHF-JIVSRYSWSA-M |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O)O)O)C(=O)N.[Na+] |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O)O)O)C(=O)N.[Na+] |
Origin of Product |
United States |
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